(R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine
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Overview
Description
®-N-Methyl-3-phenoxy-3-phenylpropan-1-amine is a chiral amine compound with a complex structure that includes both phenoxy and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-3-phenoxy-3-phenylpropan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenoxy compound with a suitable phenylpropan-1-amine derivative under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of ®-N-Methyl-3-phenoxy-3-phenylpropan-1-amine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of chiral catalysts or chiral auxiliaries can help in achieving the desired enantiomeric purity. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-Methyl-3-phenoxy-3-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or phenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and substituted amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-N-Methyl-3-phenoxy-3-phenylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-N-Methyl-3-phenoxy-3-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
N-Methyl-3-phenoxy-3-phenylpropan-1-amine: The racemic mixture containing both enantiomers.
3-Phenoxy-3-phenylpropan-1-amine: A structurally similar compound without the N-methyl group.
Uniqueness
®-N-Methyl-3-phenoxy-3-phenylpropan-1-amine is unique due to its chiral nature and the presence of both phenoxy and phenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1212823-01-2 |
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Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
(3R)-N-methyl-3-phenoxy-3-phenylpropan-1-amine |
InChI |
InChI=1S/C16H19NO/c1-17-13-12-16(14-8-4-2-5-9-14)18-15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3/t16-/m1/s1 |
InChI Key |
DMOUAPYFRKLFHO-MRXNPFEDSA-N |
Isomeric SMILES |
CNCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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